molecular formula C19H20N2O6S B11649903 ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B11649903
M. Wt: 404.4 g/mol
InChI Key: QTCXJTYGHMGCTK-UHFFFAOYSA-N
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Description

Ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyran ring system, a nitrophenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyran Ring: The thieno[2,3-c]pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a thiophene derivative and a carbonyl compound, under acidic or basic conditions.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Formation of the Amide Bond: The amide bond is formed by reacting the nitrophenyl derivative with an appropriate amine under coupling conditions, often using reagents like carbodiimides or other activating agents.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where nucleophiles replace the nitro group.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

    Hydrolysis: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenyl derivatives.

    Hydrolysis: Carboxylic acid and ethanol.

Scientific Research Applications

Ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the thieno[2,3-c]pyran ring system can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Shares the nitrophenyl and ethyl ester groups but differs in the core ring structure.

    Ethyl 2-amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate: Similar core structure but lacks the nitrophenyl group.

    Ethyl 2-amino-4-methyl-5-(4-nitrophenyl)thiophene-3-carboxylate: Similar functional groups but different ring system.

The uniqueness of this compound lies in its specific combination of functional groups and ring system, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-[(4-nitrobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-4-26-18(23)15-13-9-19(2,3)27-10-14(13)28-17(15)20-16(22)11-5-7-12(8-6-11)21(24)25/h5-8H,4,9-10H2,1-3H3,(H,20,22)

InChI Key

QTCXJTYGHMGCTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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